molecular formula C10H16O4 B3118115 Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate CAS No. 23153-73-3

Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate

Cat. No.: B3118115
CAS No.: 23153-73-3
M. Wt: 200.23 g/mol
InChI Key: ATCDTZUOROSQQZ-UHFFFAOYSA-N
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Description

Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate typically involves the reaction of ethyl hydrogen malonate with olefins in the presence of manganese (III) acetate. This reaction yields various products, including 2-ethoxycarbonyl-2-buten-4-olides and 2,7-dioxaspiro[4.4]nonane-1,6-diones . The reaction conditions often include moderate to high temperatures and specific catalysts to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents . The process ensures the consistent quality and yield of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include manganese (III) acetate for oxidation reactions and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds. These products can have different chemical and biological properties, making them useful for various applications in research and industry.

Scientific Research Applications

Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,4-dioxaspiro[44]nonane-6-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

ethyl 1,4-dioxaspiro[4.4]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-12-9(11)8-4-3-5-10(8)13-6-7-14-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCDTZUOROSQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC12OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-oxocyclopentanecarboxylate (Aldrich, 10.0 g, 64.0 mmol), ethylene glycol (18 mL, 323 mmol), triethyl orthoformate (21 mL, 126 mmol) and p-toluenesulfonic acid monohydrate (0.61 g, 3.21 mmol) in toluene (150 mL) was heated under reflux with removing distillate with a Dean-Stark apparatus for 1 h. The mixture was cooled and poured into NaHCO3 solution, and the organic layer was separated. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with NaCl solution and dried over Na2SO4. Filtration and concentration gave 16.41 g of 2, as a pale yellow oil, which was used in the next reaction without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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